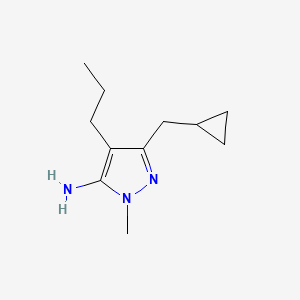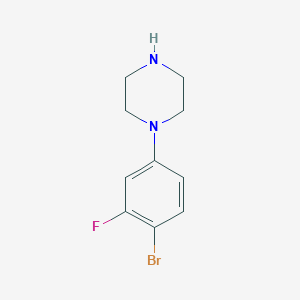
2-(Aminomethyl)-3-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-methylpentan-1-ol is an organic compound with a molecular formula of C7H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 3-methylpentan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This reaction typically occurs under mild conditions, making it an efficient and practical method for producing the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon or nickel catalysts, can enhance the reaction rate and selectivity. Additionally, the process may be scaled up by employing large-scale reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-methylpentanal, 3-methylpentanoic acid
Reduction: 2-(Aminomethyl)-3-methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-methylpentan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
2-(Aminomethyl)-3-methylpentan-1-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure, leading to different chemical properties and applications.
3-methylpentan-1-amine:
2-(Aminomethyl)-3-methylbutan-1-ol: This compound has a similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of an aminomethyl group and a hydroxyl group on a branched carbon chain, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(2)7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
WBHVSOMGZMDOHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)



![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)


